

Clinical Profile & Pharmacokinetic/Pharmacodynamic Data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Chloroprocaine

CAS No.: 133-16-4

Cat. No.: S579674

[Get Quote](#)

Table 1: Key Pharmacodynamic and Clinical Properties of Spinal **Chloroprocaine**

Property	Details
Mechanism of Action	Ester-type local anesthetic. Stabilizes neuronal membranes by reversibly inhibiting sodium ion influx, preventing initiation and transmission of nerve impulses [1].
Onset of Action	Rapid onset (5-10 minutes) [2]. No significant difference compared to low-dose bupivacaine [3].
Sensory & Motor Block Regression	Significantly faster regression than low-dose bupivacaine. Motor block regression is ~57 minutes faster ; sensory block regression is ~140 minutes faster [3].
Time to Ambulation & Discharge	Significantly shorter. Time to ambulation is ~85 minutes faster and time to meet discharge criteria is ~89 minutes faster than low-dose bupivacaine [3]. A 2024 study confirmed a significantly shorter time to meet discharge criteria (191.4 min vs. 230.9 min) [4].
Metabolism	Rapidly hydrolyzed by plasma cholinesterase to inactive metabolites: 2-chloro-4-aminobenzoic acid (CABA) and beta-diethylaminoethanol [5] [1].

Property	Details
Half-Life (<i>in vitro</i> plasma)	Very short: 21 ± 2 seconds (males), 25 ± 1 second (females) [1].
Risk of Transient Neurological Symptoms (TNS)	Low incidence, similar to bupivacaine. A 2024 study reported no TNS within 24 hours post-procedure [4]. Historical neurotoxicity concerns are linked to old formulations with preservatives; modern preservative-free versions are safe [2].

Table 2: Dosing, Efficacy, and Safety for Spinal Anesthesia

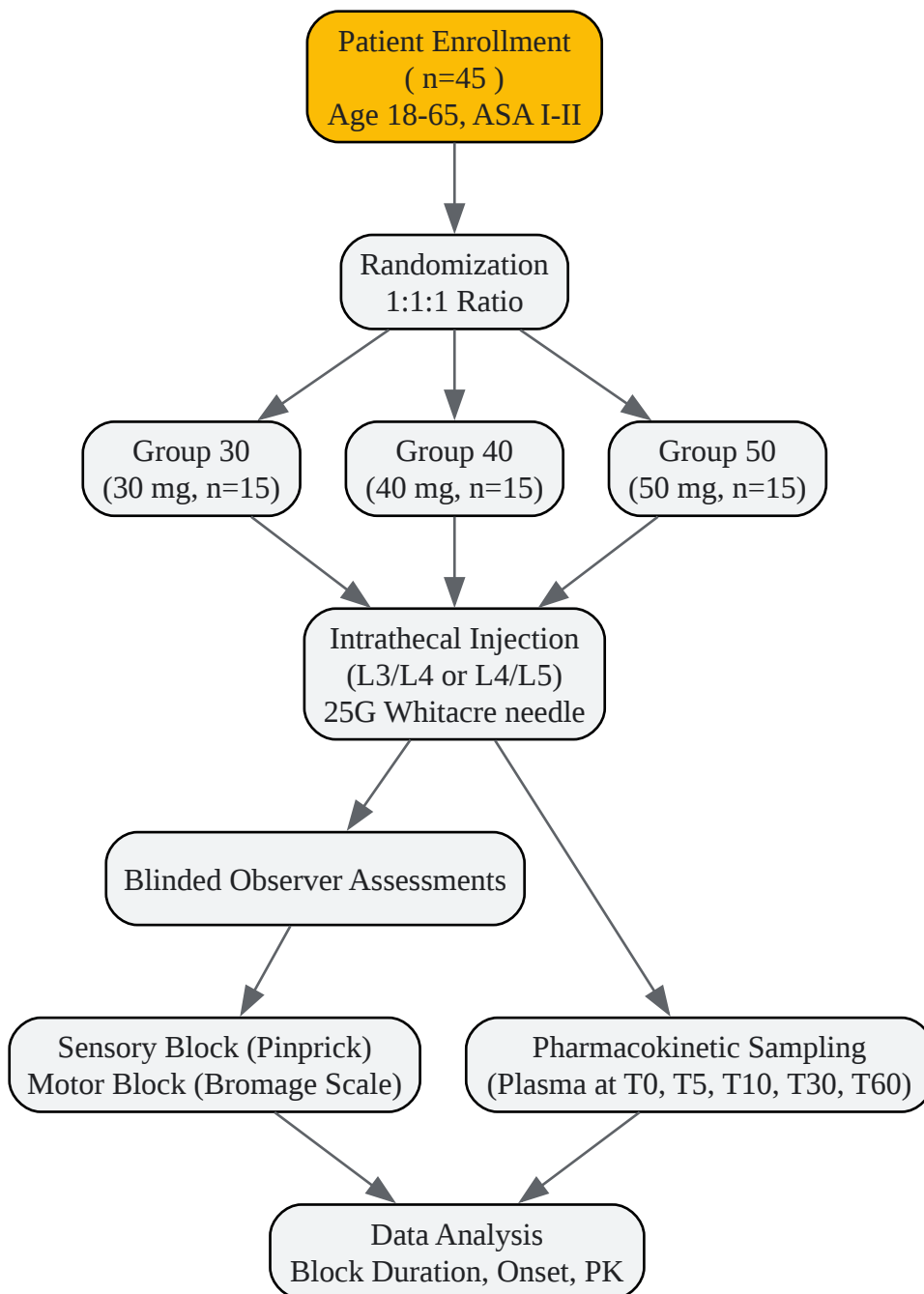
| Aspect | **Chlorprocaine (Preservative-Free)** | **Low-Dose Hyperbaric Bupivacaine (Comparator)** | | :--- | :--- | :--- | | **Typical Spinal Dose** | **30-60 mg** (commercially available as 1% solution, Clorotekal). 50 mg effective for block to T10 [5] [1]. | **≤10 mg** [3] | | **Recommended Surgical Duration** | Short procedures (**≤60 minutes**) [1]. Suitable for surgeries **≤40 min** with 30-50 mg doses [5]. | Varies, but recovery is slower. | | **Dose-Response Relationship** | Yes. Higher doses (40 mg, 50 mg) provide longer block duration but slower resolution vs. 30 mg. 30 mg has a higher failure rate [5]. | Not the focus of this analysis. | | **Hemodynamic Stability** | Associated with stable hemodynamics [2]. | Can cause unpredictable, dose-dependent levels leading to hemodynamic instability [2]. | | **FDA-Approved Formulation** | Yes (Clorotekal) [1]. | N/A |

Experimental Protocols & Methodologies

For your reference, here are the key methodologies from cited clinical studies.

Dose-Finding and Pharmacokinetic Study Protocol

This prospective, randomized, observer-blind study evaluated three doses of 1% **chlorprocaine** HCl (30, 40, 50 mg) in patients undergoing lower limb procedures (≤40 min) [5].



[Click to download full resolution via product page](#)

*Experimental workflow for **chloroprocaine** dose-finding and PK study [5].*

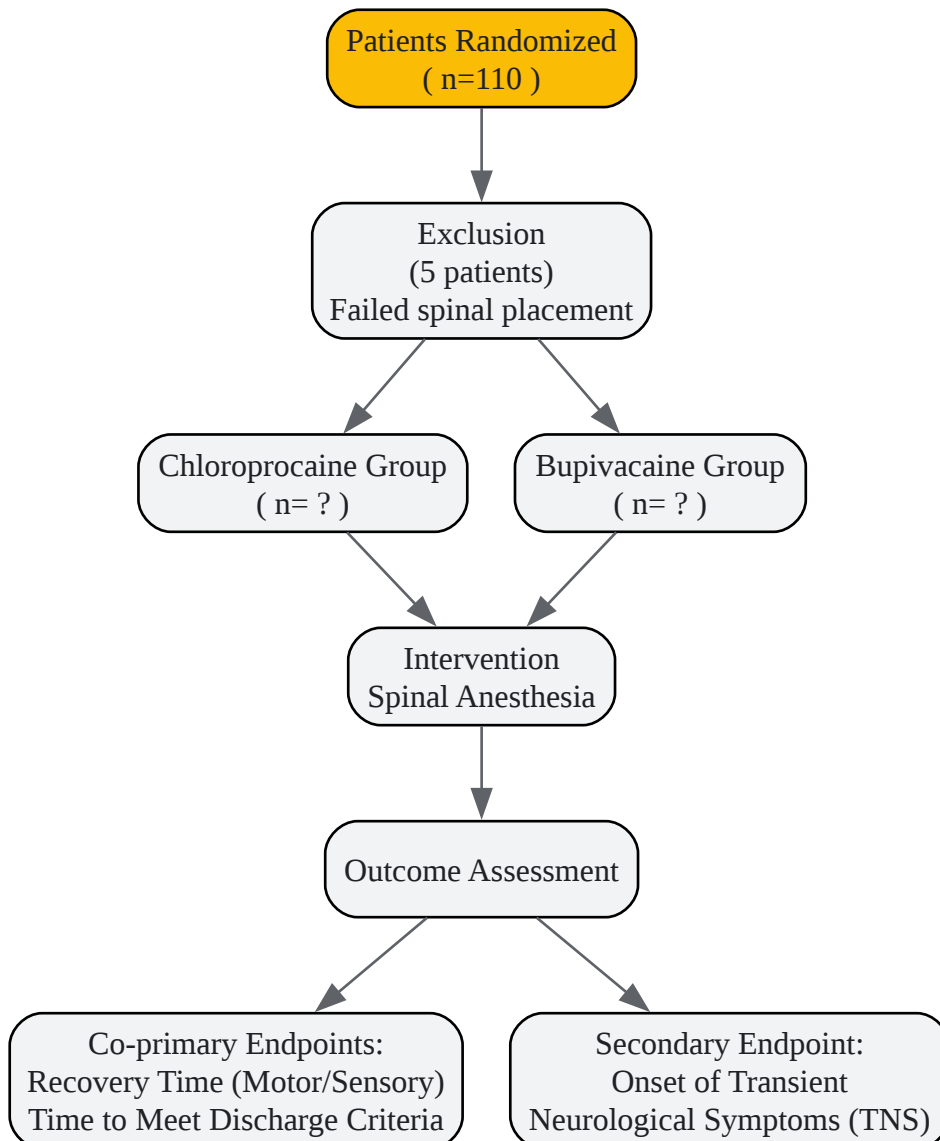
Key Procedures [5]:

- **Blinding:** An observer, blinded to the dose and volume administered, assessed all block progressions and regressions.

- **Block Assessment:** Sensory block was assessed using a **Pinprick test** (20-G hypodermic needle) until loss of sensation at S1. Motor block was assessed using **Bromage's scale**.
- **Primary Endpoint:** Time to complete resolution of the spinal block (recovery of motor function and sensory block at S1).
- **Pharmacokinetics:** Venous blood samples were collected pre- and post-injection. Plasma was separated and stored at -70°C. Concentrations of **chlorprocaine** and its metabolite (CABA) were determined using a validated **LC-MS/MS** method.

Comparative Efficacy Trial Protocol (vs. Bupivacaine)

This double-blind randomized controlled trial compared 1% **chlorprocaine** hydrochloride to 0.75% hyperbaric bupivacaine in patients undergoing anorectal surgery in an ambulatory center [4].



Click to download full resolution via product page

Workflow for comparative RCT of **chlorprocaine** versus bupivacaine [4].

Key Procedures [4]:

- **Endpoints: Co-primary endpoints** were recovery time (return of motor and sensory function) and time until discharge criteria were met. A key **secondary endpoint** was the onset of TNS within 24 hours.
- **Outcome Measures:** The study demonstrated a statistically significant reduction in the time to meet discharge criteria with **chlorprocaine**, with no reported cases of TNS.

Research Considerations and Future Directions

- **Dosing Optimization:** While 30 mg offers the fastest recovery, it may be insufficient for some procedures. The choice between 40 mg and 50 mg involves a trade-off between ensuring adequate surgical anesthesia and minimizing recovery time [5].
- **Novel Formulations for Prolonged Action:** Research into covalently conjugating anesthetic drugs to biodegradable polymers is ongoing. For example, conjugating Tetrodotoxin (TTX) to polymers like poly(glycerol sebacate) (PGS) aims to provide controlled release and extended nerve blockade with reduced local and systemic toxicity [6]. This represents a significant frontier in local anesthetic development beyond **chlorprocaine**'s intrinsic profile.

In summary, the pharmacodynamic profile of modern preservative-free **chlorprocaine** makes it a superior choice for spinal anesthesia in short-duration ambulatory surgeries, primarily due to its rapid recovery characteristics.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. (Professional Patient Advice) - Drugs.com Chlorprocaine [drugs.com]
2. Does spinal chlorprocaine pharmacokinetic profile ... [sciencedirect.com]

3. Does spinal profile actually... chloroprocaine pharmacokinetic [pubmed.ncbi.nlm.nih.gov]
4. Comparison of 1% chloroprocaine hydrochloride versus ... [pubmed.ncbi.nlm.nih.gov]
5. anaesthesia with Spinal HCl 1% for elective lower... Chloroprocaine [bmcanesthesiol.biomedcentral.com]
6. 用于实现延长的局部麻醉的共价麻醉药-聚合物缀合物 [patents.google.com]

To cite this document: Smolecule. [Clinical Profile & Pharmacokinetic/Pharmacodynamic Data]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b579674#pharmacodynamics-of-chloroprocaine-spinal-anesthesia]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com